molecular formula C16H16ClNO2S B2911273 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide CAS No. 339108-27-9

2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide

Cat. No.: B2911273
CAS No.: 339108-27-9
M. Wt: 321.82
InChI Key: FHESFVLHLOHSSZ-UHFFFAOYSA-N
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Description

2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide is an organic compound with a complex structure that includes a sulfinyl group, a chlorobenzyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide typically involves the reaction of 4-chlorobenzyl chloride with N-methyl-N-phenylacetamide in the presence of a sulfinylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Amines or thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Formation of the corresponding sulfonyl derivative.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    2-[(4-chlorobenzyl)thio]-N-methyl-N-phenylacetamide: Similar structure but with a thioether group instead of a sulfinyl group.

Uniqueness

2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl and thioether analogs

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfinyl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-18(15-5-3-2-4-6-15)16(19)12-21(20)11-13-7-9-14(17)10-8-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHESFVLHLOHSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CS(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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